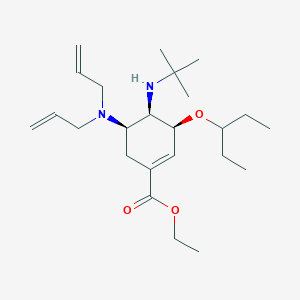
(3S,4R,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a useful research compound. Its molecular formula is C24H42N2O3 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3S,4R,5R)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic molecule with significant potential for various biological applications. Its unique structure, characterized by multiple functional groups, suggests a range of pharmacological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H42N2O3 with a molecular weight of approximately 406.6 g/mol. The presence of functional groups such as tert-butylamine and diallylamine contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural components:
- Tert-butylamino Group : This moiety may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
- Diallylamino Group : This group enhances binding affinity through hydrogen bonding, which may play a role in receptor interactions and enzyme inhibition.
Pharmacological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various pharmacological activities:
-
Antidepressant Effects
- Analogous compounds have shown efficacy in modulating serotonin pathways, suggesting potential antidepressant properties.
-
Anticancer Properties
- Structural similarities to known anticancer agents indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity
- Compounds with similar functional groups often demonstrate anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.
Antidepressant Activity
A study conducted on structurally related compounds demonstrated their ability to inhibit serotonin reuptake, leading to increased serotonin levels in synaptic clefts. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.
Anticancer Efficacy
Research involving derivatives of the compound showed promising results against breast cancer cell lines. In vitro assays indicated significant cytotoxicity, with IC50 values lower than those of established chemotherapeutic agents. The proposed mechanism includes induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
In a model of acute inflammation, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C24H42N2O3 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22-/m1/s1 |
InChI Key |
NTHKNTJHXNPWDJ-BHIFYINESA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















